molecular formula C18H27N3O11 B3181911 beta-D-tetraacetylgalactopyranoside-PEG1-N3 CAS No. 153252-36-9

beta-D-tetraacetylgalactopyranoside-PEG1-N3

Cat. No.: B3181911
CAS No.: 153252-36-9
M. Wt: 461.4 g/mol
InChI Key: OFRJNIAQTXDUKV-DISONHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 is a cleavable 1 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group .


Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The synthesis involves the use of click chemistry, a type of chemical reaction that is characterized by its efficiency, reliability, and selectivity .


Molecular Structure Analysis

The molecular structure of this compound includes an Azide group, which is a functional group characterized by the formula RN3 .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 461.42 . Its chemical formula is C18H27N3O11 .

Scientific Research Applications

PEG in Radiolabeled Peptide Development

PEG spacers of varying lengths are used in the development of radiolabeled peptides for imaging and targeted radionuclide therapy in cancer research. For instance, PEG spacers were used in bombesin-based radiolabeled antagonists to study their biological profiles, revealing that different PEG lengths can influence the pharmacokinetics and biodistribution of these compounds (Jamous et al., 2014).

PEGylation in Protein Therapeutics

PEGylation, the process of attaching PEG chains to proteins, is a strategy to improve the stability, solubility, and pharmacokinetic properties of therapeutic proteins. This method has been applied to recombinant interferon-beta-1b, which is used for multiple sclerosis treatment, demonstrating that PEGylation can enhance the drug's efficacy and reduce immunogenicity (Basu et al., 2006).

PEG in Biomaterials for Biomedical Applications

PEG has been blended with chitosan in biomaterials to improve their biocompatibility and physical properties. This combination enhances protein adsorption, cell adhesion, and proliferation, making it suitable for biomedical applications (Zhang et al., 2002).

PEG in Gene Expression Regulation

PEG has been found to play a role in gene expression regulation. For example, Peg1/Mest, a gene identified through cDNA subtraction hybridization, is an imprinted gene expressed from the paternal genome and is important in embryonic development (Kaneko-Ishino et al., 1995).

PEG in Drug Delivery Systems

PEGylated peptide conjugates have been investigated for their potential in drug delivery systems. These systems utilize the self-assembly properties of PEGylated peptides to create stable and efficient delivery vehicles (Castelletto et al., 2010).

Mechanism of Action

Target of Action

The primary target of beta-D-tetraacetylgalactopyranoside-PEG1-N3 is the synthesis of antibody-drug conjugates (ADCs) . This compound is a cleavable ADC linker, which means it plays a crucial role in connecting the antibody to the drug in ADCs .

Mode of Action

this compound is a click chemistry reagent, which means it can undergo specific chemical reactions to form a larger complex . Specifically, it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The main biochemical pathway involved is the synthesis of ADCs. In this process, the this compound serves as a linker that connects the antibody to the drug . The specific reactions it undergoes (CuAAc and SPAAC) allow it to form a stable connection between these two components .

Pharmacokinetics

As a cleavable adc linker, it is designed to be stable in the bloodstream but to release the drug once inside target cells .

Result of Action

The result of the action of this compound is the successful formation of ADCs . These ADCs can deliver drugs directly to target cells, thereby increasing the efficacy of the drug and reducing side effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAc reaction . Additionally, the stability of the compound and its ability to release the drug may be affected by the conditions inside the target cells .

Safety and Hazards

As a research chemical, beta-D-tetraacetylgalactopyranoside-PEG1-N3 should be handled with care. It is for research use only and is not for sale to patients .

Biochemical Analysis

Biochemical Properties

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs. It interacts with various enzymes and proteins, facilitating the conjugation of drugs to antibodies. The azide group in this compound allows it to form stable covalent bonds with alkyne-containing molecules through CuAAc. This interaction is essential for the formation of ADCs, which are used in targeted cancer therapies .

Cellular Effects

This compound influences various cellular processes by enabling the targeted delivery of drugs to specific cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by delivering cytotoxic agents directly to cancer cells. The targeted delivery minimizes the impact on healthy cells, reducing side effects and improving the efficacy of the treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with alkyne-containing molecules through CuAAc. This reaction is catalyzed by copper ions, resulting in the formation of a stable triazole ring. The compound’s azide group also allows it to participate in SPAAC, forming stable covalent bonds with DBCO or BCN-containing molecules. These interactions are crucial for the synthesis of ADCs, enabling the targeted delivery of drugs to specific cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, ensuring its efficacy in ADC synthesis. Its degradation over time can impact the effectiveness of the conjugates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates the targeted delivery of drugs, minimizing side effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of ADCs. It interacts with enzymes and cofactors that facilitate the conjugation of drugs to antibodies. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy of the ADCs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its effective delivery to target cells. The compound’s azide group plays a crucial role in these processes, enabling its participation in CuAAc and SPAAC reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s ability to form stable covalent bonds with alkyne-containing molecules is essential for its localization and efficacy in ADC synthesis .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15+,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRJNIAQTXDUKV-DISONHOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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